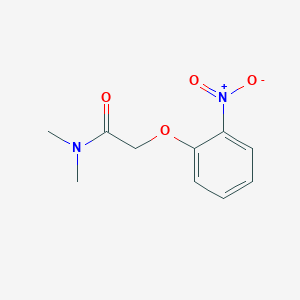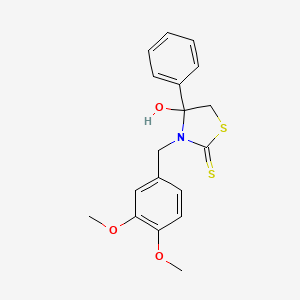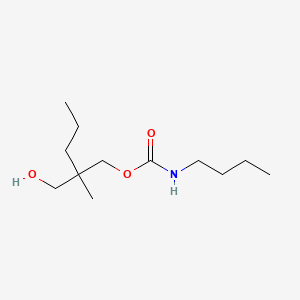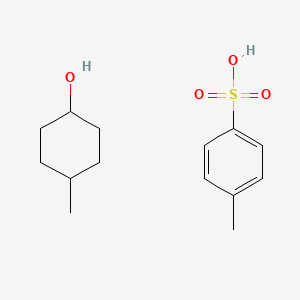
4-Methylbenzenesulfonic acid;4-methylcyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylbenzenesulfonic acid and 4-methylcyclohexan-1-ol are two distinct organic compounds with unique properties and applications. 4-Methylbenzenesulfonic acid, also known as p-toluenesulfonic acid, is a sulfonic acid derivative of toluene, widely used as a catalyst in organic synthesis. 4-Methylcyclohexan-1-ol, on the other hand, is a cyclohexanol derivative with applications in the fragrance and flavor industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methylbenzenesulfonic acid: can be synthesized through the sulfonation of toluene using concentrated sulfuric acid. The reaction typically involves heating toluene with sulfuric acid, resulting in the formation of the sulfonic acid group on the para position of the toluene ring.
4-Methylcyclohexan-1-ol: can be prepared by the hydrogenation of 4-methylcyclohexanone. This reaction is typically carried out using a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In industrial settings, the production of 4-methylbenzenesulfonic acid involves continuous sulfonation processes where toluene is reacted with sulfur trioxide (SO3) in the presence of a catalyst. This method ensures high yields and purity of the product.
For 4-methylcyclohexan-1-ol, industrial production often involves the catalytic hydrogenation of 4-methylcyclohexanone in large-scale reactors, ensuring efficient conversion and high product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylbenzenesulfonic acid: undergoes various reactions, including:
Esterification: Reacts with alcohols to form esters.
Neutralization: Reacts with bases to form salts.
Substitution: Can undergo electrophilic aromatic substitution reactions.
4-Methylcyclohexan-1-ol: can undergo:
Oxidation: Oxidized to 4-methylcyclohexanone using oxidizing agents like chromic acid.
Reduction: Reduced to 4-methylcyclohexane using strong reducing agents.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Esterification: Alcohols and acid catalysts (e.g., sulfuric acid) for 4-methylbenzenesulfonic acid.
Oxidation: Chromic acid or sodium dichromate for 4-methylcyclohexan-1-ol.
Reduction: Hydrogen gas and Pd/C catalyst for 4-methylcyclohexan-1-ol.
Major Products Formed
4-Methylbenzenesulfonic acid: Esters, salts, and substituted aromatic compounds.
4-Methylcyclohexan-1-ol: 4-Methylcyclohexanone, 4-methylcyclohexane, and substituted cyclohexanol derivatives.
Applications De Recherche Scientifique
4-Methylbenzenesulfonic acid: is widely used in organic synthesis as a catalyst for esterification and polymerization reactions. It is also used in the production of pharmaceuticals and dyes.
4-Methylcyclohexan-1-ol: finds applications in the fragrance and flavor industry due to its pleasant odor. It is also used as an intermediate in the synthesis of other organic compounds and in the production of pharmaceuticals.
Mécanisme D'action
4-Methylbenzenesulfonic acid: acts as a strong acid catalyst, facilitating various organic reactions by protonating reactants and stabilizing transition states. Its sulfonic acid group is highly reactive, making it effective in catalyzing esterification and polymerization reactions.
4-Methylcyclohexan-1-ol: exerts its effects through its hydroxyl group, which can participate in hydrogen bonding and nucleophilic substitution reactions. Its mechanism of action in biological systems involves interactions with enzymes and receptors, influencing metabolic pathways.
Comparaison Avec Des Composés Similaires
4-Methylbenzenesulfonic acid: can be compared with other sulfonic acids like benzenesulfonic acid and methanesulfonic acid. Its unique feature is the presence of a methyl group on the benzene ring, which influences its reactivity and solubility.
4-Methylcyclohexan-1-ol: can be compared with other cyclohexanol derivatives like cyclohexanol and menthol. Its uniqueness lies in the presence of a methyl group, which affects its physical properties and applications.
List of Similar Compounds
Sulfonic Acids: Benzenesulfonic acid, methanesulfonic acid.
Cyclohexanol Derivatives: Cyclohexanol, menthol.
Propriétés
Numéro CAS |
34866-36-9 |
|---|---|
Formule moléculaire |
C14H22O4S |
Poids moléculaire |
286.39 g/mol |
Nom IUPAC |
4-methylbenzenesulfonic acid;4-methylcyclohexan-1-ol |
InChI |
InChI=1S/C7H8O3S.C7H14O/c1-6-2-4-7(5-3-6)11(8,9)10;1-6-2-4-7(8)5-3-6/h2-5H,1H3,(H,8,9,10);6-8H,2-5H2,1H3 |
Clé InChI |
SYYVHNCMYMSZBN-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)O.CC1=CC=C(C=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


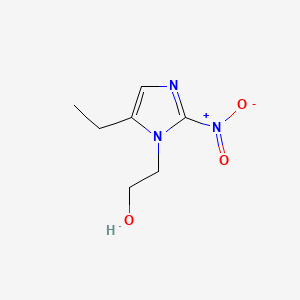
![2-Methoxy-4a,6a-dimethylhexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14691911.png)
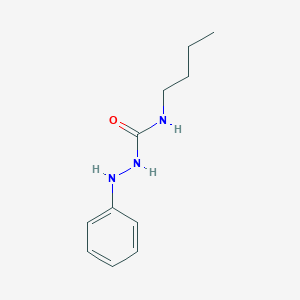

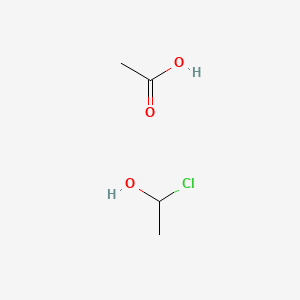

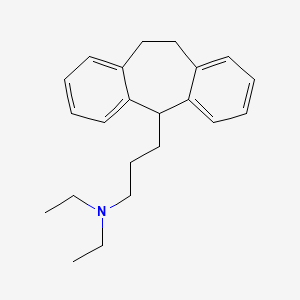
![Benzene, [(1,1-dimethyl-2-propenyl)thio]-](/img/structure/B14691962.png)
![7-Benzyl-7-azabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B14691968.png)
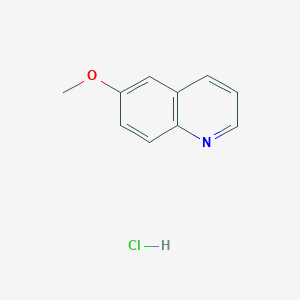
![Bicyclo[3.2.1]octane-2,3,4-trione](/img/structure/B14691979.png)
